2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene
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Overview
Description
2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene is an organic compound that features a bromine atom, an ethynyl group, and a methoxyethoxy group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene typically involves the bromination of 1-ethynyl-3-(2-methoxyethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, osmium tetroxide, solvents (acetone, water), room temperature.
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol), room temperature to mild heating.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds (aldehydes, ketones).
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atom can facilitate the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the ethynyl group.
2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but differs in the overall structure.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Similar structure but with different functional groups attached to the benzene ring
Uniqueness
2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene is unique due to the presence of both the ethynyl and methoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-1-ethynyl-3-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-9-5-4-6-10(11(9)12)14-8-7-13-2/h1,4-6H,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKLGZQBKICED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1Br)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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